molecular formula C16H20ClN3O4 B12950618 tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate

tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate

Cat. No.: B12950618
M. Wt: 353.80 g/mol
InChI Key: LMHROXBPSSCZGN-UHFFFAOYSA-N
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Description

tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate is a chemical compound that is often used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-5-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The mixture is stirred at room temperature until the reaction is complete, and the product is then purified by recrystallization.

Chemical Reactions Analysis

tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. For example, in pharmaceutical synthesis, it may act as a protecting group that can be selectively removed under mild conditions .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate include:

The uniqueness of this compound lies in its specific structure, which combines the stability of the tert-butoxycarbonyl group with the reactivity of the pyridine ring, making it a versatile intermediate in various chemical syntheses.

Properties

Molecular Formula

C16H20ClN3O4

Molecular Weight

353.80 g/mol

IUPAC Name

tert-butyl N-(4-chloro-5-cyanopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H20ClN3O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-7-11(17)10(8-18)9-19-12/h7,9H,1-6H3

InChI Key

LMHROXBPSSCZGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C(=C1)Cl)C#N)C(=O)OC(C)(C)C

Origin of Product

United States

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